![molecular formula C8H7IN2O B11762015 3-Iodo-7-methyl-1H-indazol-6-ol](/img/structure/B11762015.png)
3-Iodo-7-methyl-1H-indazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-7-methyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the 7th position, and a hydroxyl group at the 6th position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-methyl-1H-indazol-6-ol can be achieved through various methods, including transition metal-catalyzed reactions and metal-free approaches. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of Cu(OAc)2 as a catalyst for the formation of N-N bonds in the presence of oxygen as the terminal oxidant . The reaction typically proceeds in dimethyl sulfoxide (DMSO) under an oxygen atmosphere, yielding the desired indazole derivatives in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can further improve the sustainability of the industrial production methods .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-7-methyl-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a carbonyl group.
Reduction: The iodine atom at the 3rd position can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 3-Iodo-7-methyl-1H-indazol-6-one.
Reduction: Formation of 7-methyl-1H-indazol-6-ol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 3-Iodo-7-methyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The presence of the iodine atom and hydroxyl group can enhance its binding affinity to target proteins, thereby increasing its potency and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodo-1H-indazole
- 7-Methyl-1H-indazole
- 6-Hydroxy-1H-indazole
Uniqueness
3-Iodo-7-methyl-1H-indazol-6-ol is unique due to the specific combination of substituents on the indazole ring. The presence of the iodine atom at the 3rd position, the methyl group at the 7th position, and the hydroxyl group at the 6th position confer distinct chemical and biological properties compared to other indazole derivatives .
Eigenschaften
Molekularformel |
C8H7IN2O |
---|---|
Molekulargewicht |
274.06 g/mol |
IUPAC-Name |
3-iodo-7-methyl-2H-indazol-6-ol |
InChI |
InChI=1S/C8H7IN2O/c1-4-6(12)3-2-5-7(4)10-11-8(5)9/h2-3,12H,1H3,(H,10,11) |
InChI-Schlüssel |
VTBRQKGMWCISDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C(NN=C12)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.